molecular formula C13H14OS B12843062 4-(Cyclopentanecarbonyl)thiobenzaldehyde

4-(Cyclopentanecarbonyl)thiobenzaldehyde

Cat. No.: B12843062
M. Wt: 218.32 g/mol
InChI Key: LZKOYBHFPUCQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopentanecarbonyl)thiobenzaldehyde is a specialized organic compound that serves as a valuable building block in medicinal chemistry and materials science research. This molecule features a benzaldehyde core substituted with a thiocarbonyl group further functionalized with a cyclopentanecarbonyl moiety. This structure combines the electrophilic properties of an aldehyde with the unique characteristics of a thioester, making it a versatile intermediate for the synthesis of more complex molecules. While specific pharmacological data for this exact compound may be limited, its structural framework is highly relevant for drug discovery. The thiobenzaldehyde core is known to be a key intermediate in synthesizing pyrrole derivatives that exhibit analgesic and anti-inflammatory activity . Furthermore, the thioester functional group can participate in various chemical reactions, including serving as an electrophile in nucleophilic substitutions or undergoing hydrolysis. Researchers can leverage this compound to develop novel heterocyclic compounds, ligands for metal-organic frameworks, or as a precursor in the development of new materials. Its mechanism of action in biological systems, if applicable, would be derivative of the final compound synthesized from it; for instance, molecules derived from similar aldehydes can be designed to interact with enzyme active sites, potentially acting as inhibitors . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

4-(cyclopentanecarbonyl)thiobenzaldehyde

InChI

InChI=1S/C13H14OS/c14-13(11-3-1-2-4-11)12-7-5-10(9-15)6-8-12/h5-9,11H,1-4H2

InChI Key

LZKOYBHFPUCQBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=C(C=C2)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentanecarbonyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopentanecarbonyl chloride with thiobenzaldehyde under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of 4-(Cyclopentanecarbonyl)thiobenzaldehyde may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentanecarbonyl)thiobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-(Cyclopentanecarbonyl)thiobenzaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Substituent Key Features
4-(Cyclopentanecarbonyl)thiobenzaldehyde Cyclopentanecarbonyl (S-linked) Electron-withdrawing carbonyl + bulky cyclopentane; thioether reduces polarity.
4-Cyanobenzaldehyde Thiosemicarbazone Cyano + thiosemicarbazone Strong electron-withdrawing cyano group; N–H⋯S hydrogen bonds stabilize crystal lattice.
2:6-Dichlorophenetidine Derivatives () Chloro + thiocarbamide Thiocarbamide (S–C–N) groups enable diverse reactivity (e.g., cyclization).

The thioether linkage may also lower melting points relative to oxygen-containing analogs due to weaker dipolar interactions .

Intermolecular Interactions

  • 4-Cyanobenzaldehyde Thiosemicarbazone exhibits N–H⋯S hydrogen bonding, forming 1D chains .
  • 4-(Cyclopentanecarbonyl)thiobenzaldehyde lacks hydrogen-bonding donors but may engage in van der Waals interactions via the cyclopentane ring or sulfur-mediated dipole-dipole interactions.

Q & A

Q. What are the established synthetic routes for 4-(Cyclopentanecarbonyl)thiobenzaldehyde, and what methodological considerations are critical?

A common approach involves the condensation of thiobenzaldehyde derivatives with cyclopentanecarbonyl chloride under anhydrous conditions. Catalysts such as palladium or copper may enhance reaction efficiency, while solvents like DMF or toluene are typically used to stabilize intermediates . Key considerations include:

  • Reagent purity : Impurities in thiobenzaldehyde precursors can lead to side reactions (e.g., disulfide formation).
  • Temperature control : Excess heat may degrade the thiocarbonyl group.
  • Workup protocols : Acidic quenching followed by extraction with dichloromethane is recommended to isolate the product.

Q. What spectroscopic techniques are essential for characterizing 4-(Cyclopentanecarbonyl)thiobenzaldehyde?

  • NMR : 1^1H and 13^13C NMR are critical for confirming the thiobenzaldehyde moiety (δ ~10 ppm for aldehyde proton) and cyclopentanecarbonyl integration (δ 1.5–2.5 ppm for cyclopentane protons) .
  • IR : Strong absorption bands at ~1680 cm1^{-1} (C=O stretch) and ~2550 cm1^{-1} (S-H stretch, if present) validate functional groups .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns.

Q. What safety protocols are mandatory when handling 4-(Cyclopentanecarbonyl)thiobenzaldehyde?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation of the thiocarbonyl group .
  • Emergency response : Immediate use of eye wash stations and safety showers is required upon exposure .

Advanced Research Questions

Q. How can contradictory NMR data for 4-(Cyclopentanecarbonyl)thiobenzaldehyde derivatives be resolved?

Discrepancies often arise from tautomerism (e.g., thiol-thione equilibrium) or solvent effects. Strategies include:

  • Variable-temperature NMR : Identify dynamic processes by analyzing shifts at different temperatures .
  • Deuterated solvent screening : Compare spectra in DMSO-d6_6 vs. CDCl3_3 to assess hydrogen bonding impacts .
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .

Q. What strategies optimize the cyclopentanecarbonylation step in synthesis?

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency between thiobenzaldehyde and cyclopentanecarbonyl chloride .
  • Solvent optimization : Toluene minimizes side reactions compared to polar aprotic solvents .
  • Stoichiometric control : A 1.2:1 molar ratio of acyl chloride to thiobenzaldehyde prevents over-acylation .

Q. How can computational chemistry aid in predicting the reactivity of 4-(Cyclopentanecarbonyl)thiobenzaldehyde?

  • Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Transition state modeling : Simulate reaction pathways (e.g., thio-Michael additions) using Gaussian or ORCA software .
  • Solvent effects : COSMO-RS models predict solvation impacts on reaction kinetics .

Q. What are the applications of 4-(Cyclopentanecarbonyl)thiobenzaldehyde in heterocyclic synthesis?

This compound serves as a precursor for:

  • Thiazoles : React with amines or hydrazines to form 1,3-thiazole cores .
  • Thioketals : Utilize in protecting group strategies for aldehyde functionalities .
  • Metal complexes : Coordinate with Pd or Cu for catalytic applications .

Methodological Best Practices

Q. How should researchers document experimental procedures for reproducibility?

  • Detailed characterization : Report melting points, RfR_f values, and spectroscopic data (e.g., NMR shifts, coupling constants) .
  • Yield calculation : Include mass balances and purity assessments (e.g., HPLC chromatograms) .
  • Negative results : Note failed conditions (e.g., incompatible solvents or catalysts) to guide future work .

Q. What regulatory compliance steps are required for international collaboration involving this compound?

  • REACH/ECHA compliance : Ensure proper hazard classification (e.g., acute toxicity, environmental persistence) .
  • Shipping protocols : Follow IMO/IMDG guidelines for air/sea transport of thiocarbonyl compounds .
  • Waste disposal : Neutralize acidic byproducts before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.